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Compound of Interest

Compound Name:
2-(3-bromophenoxy)-N-

cyclopropylacetamide

CAS No.: 1017020-52-8

Cat. No.: B3072809 Get Quote

Executive Summary & Application Context
This technical guide details the high-yield synthesis of 2-(3-bromophenoxy)-N-
cyclopropylacetamide, a pharmacophore frequently encountered in the development of

kinase inhibitors, antitubercular agents, and GPCR ligands [1]. The phenoxyacetamide scaffold

serves as a robust linker, providing optimal spatial arrangement between the aromatic

"warhead" (3-bromophenol moiety) and the solubilizing/binding "tail" (cyclopropylamine).

The protocol utilizes a convergent synthetic strategy, prioritizing the formation of the amide

bond prior to the ether linkage. This approach minimizes the risk of side reactions associated

with the cyclopropyl ring and avoids the harsh hydrolysis steps required by linear ester-based

routes.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10]
Target: 2-(3-bromophenoxy)-N-cyclopropylacetamide

CAS (Target): 1016881-49-4[1]

Molecular Formula: C₁₁H₁₂BrNO₂

Molecular Weight: 269.12 g/mol
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Retrosynthetic Analysis & Strategy
The synthesis is designed around two primary disconnections: the C-O ether bond and the C-N

amide bond. While a linear route (Phenol

Ester

Acid

Amide) is possible, it is operationally inefficient. We employ a Convergent Route via a
chloroacetamide intermediate.

Mechanistic Rationale
Amide Formation (Step 1): Nucleophilic acyl substitution of chloroacetyl chloride by

cyclopropylamine. The high nucleophilicity of the primary amine allows this to proceed

rapidly at low temperatures.

Ether Formation (Step 2): Williamson Ether Synthesis.[2] The 3-bromophenol acts as the

nucleophile displacing the chloride.

Critical Optimization: The use of Potassium Iodide (KI) as a catalyst facilitates an in-situ

Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide,

significantly accelerating the rate-determining step [2].
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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target

molecule.

Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-cyclopropylacetamide
Objective: Isolate the electrophilic linker with high purity to prevent side-reactions in Step 2.

Reagents:

Chloroacetyl chloride (1.1 eq)[3]

Cyclopropylamine (1.0 eq)

Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) (anhydrous)

Procedure:
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and

addition funnel. Purge with Nitrogen (

).

Solvation: Dissolve Cyclopropylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50

mL). Cool the solution to 0°C using an ice/water bath.

Addition: Dissolve Chloroacetyl chloride (11 mmol) in DCM (10 mL) and add it dropwise to

the reaction mixture over 30 minutes.

Note: Exothermic reaction. Maintain internal temperature

to prevent bis-acylation.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

by TLC (EtOAc:Hexane 1:1).

Workup:

Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize excess acid.

Wash with Brine (30 mL), dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude is often

sufficiently pure (>95%).

Checkpoint: Expected product is a white solid.

Validation: ¹H NMR should show a singlet at ~4.0 ppm (

) and cyclopropyl multiplets at ~0.5-0.8 ppm.

Step 2: Coupling to 2-(3-bromophenoxy)-N-
cyclopropylacetamide
Objective: Displacement of the chloride by the phenoxide anion.
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Reagents:

3-Bromophenol (1.0 eq)

2-Chloro-N-cyclopropylacetamide (Step 1 product) (1.1 eq)

Potassium Carbonate (

) (2.0 eq) - Milled/Powdered

Potassium Iodide (KI) (0.1 eq) - Catalyst

Acetonitrile (MeCN) or Acetone

Procedure:

Activation: In a 100 mL RBF, dissolve 3-Bromophenol (5 mmol) in MeCN (25 mL). Add

(10 mmol) and stir at RT for 15 minutes.

Why: Pre-stirring generates the phenoxide anion, ensuring immediate reaction upon

electrophile addition.

Addition: Add 2-Chloro-N-cyclopropylacetamide (5.5 mmol) and KI (0.5 mmol).

Reflux: Heat the mixture to reflux (

for MeCN) for 4–6 hours.

Monitoring: TLC should show disappearance of the phenol. The product usually runs

higher (less polar) than the phenol but lower than the chloride.

Workup:

Cool to RT and filter off the inorganic salts (

). Rinse the filter cake with EtOAc.[4]

Concentrate the filtrate.[4] Redissolve residue in EtOAc (50 mL).
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Wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (Critical for purity).

Wash with Brine, dry over

, and concentrate.[5]

Purification: Flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexane).

Workflow Diagram
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Figure 2: Operational workflow for the Williamson Ether Synthesis step.[6][7][5]

Analytical Validation & QC
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To ensure the protocol is a "self-validating system," compare your results against these

expected parameters.

Quantitative Data Summary
Parameter Step 1 (Linker) Step 2 (Target)

Limiting Reagent Cyclopropylamine 3-Bromophenol

Theoretical Yield ~95% 75-85%

Appearance White Crystalline Solid Off-white/White Solid

Key Impurity Cyclopropylamine HCl salt Unreacted Phenol

Removal Method Acid Wash (1M HCl) Base Wash (1M NaOH)

Expected ¹H NMR Characterization (CDCl₃, 400 MHz)
Aromatic Region (6.8 - 7.3 ppm): 4H multiplet corresponding to the 1,3-disubstituted

benzene ring. Look for the distinct splitting of the proton ortho to the bromine.

Amide NH (~6.5 ppm): Broad singlet.

Alpha-Methylene (

): Singlet at

4.4 - 4.5 ppm.

Cyclopropyl Methine (

): Multiplet at

2.7 - 2.8 ppm.

Cyclopropyl Methylene (

): Two multiplets at

0.8 and 0.5 ppm (characteristic high-field shift).
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Step 2)
Incomplete deprotonation or

moisture.

Ensure

is anhydrous/freshly milled.

Use dry MeCN.

Residual Phenol Stoichiometry mismatch.

Ensure 1M NaOH wash is

vigorous. Check pH of

aqueous layer > 12.

Dark Coloration Oxidation of phenol or amine.
Perform reactions under

atmosphere.

Slow Reaction
Poor leaving group

displacement.

Verify addition of KI

(Finkelstein catalyst). Increase

temp to reflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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